5-Ammoniolevulinic acid

Vue d'ensemble

Description

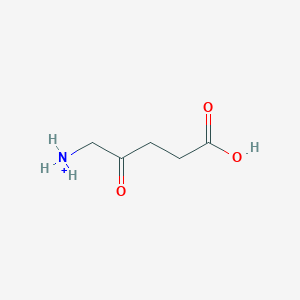

5-ammoniolevulinic acid is a primary ammonium ion obtained by protonation of the amino group of 5-aminolevulinic acid. It is a conjugate acid of a 5-aminolevulinic acid.

Applications De Recherche Scientifique

Medical Applications

Photodynamic Therapy (PDT)

5-ALA is widely recognized for its role in photodynamic therapy, particularly in oncology. It is metabolized into protoporphyrin IX (PpIX), which accumulates preferentially in tumor cells. When exposed to specific wavelengths of light, PpIX generates reactive oxygen species that induce cell death. Clinical studies have demonstrated the efficacy of 5-ALA in treating conditions such as:

- Actinic Keratosis : Methylaminolevulinate (MAL), a derivative of 5-ALA, is marketed under the name Metvix for this indication.

- Bladder Cancer : Hexylaminolevulinate (HAL), another derivative, is used under the brand name Hexvix to enhance detection during cystoscopy procedures .

Case Studies in Dermatology

A notable case involved the treatment of severe acne vulgaris using ALA-PDT combined with adalimumab. The patient exhibited significant improvement after three weeks of weekly treatments, demonstrating the potential of 5-ALA in dermatological applications beyond traditional uses .

Neurosurgery

In spinal tumor surgeries, 5-ALA has been utilized for fluorescence-guided resection. Studies indicate that tumors exhibit fluorescence when treated with 5-ALA, allowing surgeons to identify and remove malignant tissue more effectively. In one review, 91 patients with various spinal tumors were analyzed, showing enhanced resection outcomes due to improved visualization of tumor margins .

Agricultural Applications

Stress Resistance in Plants

5-ALA has been shown to enhance plant resistance to environmental stresses such as drought and salinity. Research indicates that foliar application of 5-ALA can improve growth parameters and chlorophyll content in crops like wheat and cucumber. For instance:

- Wheat : Application of 5-ALA resulted in increased grain yield and improved resistance to drought stress by enhancing antioxidant enzyme activities .

- Cucumber Seedlings : The compound mitigated heat stress effects and improved photosynthetic capacity by regulating metabolic pathways .

Biotechnology Applications

Biosynthesis Enhancement

Recent advancements have focused on the biosynthesis of 5-ALA through microbial fermentation processes. These methods are being explored as sustainable alternatives to chemical synthesis, potentially increasing production efficiency and reducing costs. The manipulation of biosynthetic pathways in microorganisms holds promise for large-scale production of 5-ALA for various applications .

Data Table: Summary of Applications

Propriétés

IUPAC Name |

(4-carboxy-2-oxobutyl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9)/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXJTSGNIOSYLO-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.